1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid
説明
特性
IUPAC Name |
1-butyl-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-5-11-7(2)8(6-10-11)9(12)13/h6H,3-5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGVZDVGKJGKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250888-96-0 | |
| Record name | 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Cyclocondensation of Hydrazines with 1,3-Diketones
The foundational approach involves cyclocondensation between 1,3-diketones and substituted hydrazines. For 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid, this typically employs:
- 1,3-Diketone precursor : Ethyl 3-methyl-2,4-dioxopentanoate (providing methyl and carboxylic acid moieties).
- Hydrazine derivative : Butyl hydrazine (introducing the 1-butyl group).
The reaction proceeds under reflux in ethanol, catalyzed by acetic acid, to form the pyrazole core. Post-cyclization hydrolysis with aqueous NaOH converts the ester to the carboxylic acid.
Critical Parameters :
- Temperature: 80–100°C for cyclocondensation.
- Solvent polarity: Ethanol > methanol due to better solubility of intermediates.
- Hydrolysis conditions: 2M NaOH at 60°C for 4 hours.
Post-Synthetic Alkylation
An alternative route involves alkylation of pre-formed pyrazole intermediates. For example:
- Synthesize 5-methyl-1H-pyrazole-4-carboxylic acid via cyclocondensation of acetylacetone with hydrazine.
- Alkylate the pyrazole nitrogen using butyl bromide in DMF with K₂CO₃ as a base.
Advantages :
- Avoids the need for butyl hydrazine, which is less commercially accessible.
- Enables regioselective substitution at position 1.
Challenges :
Hydrolysis of Ester Precursors
Industrial-scale methods often utilize ester hydrolysis for cost efficiency:
- Synthesize ethyl 1-butyl-5-methyl-1H-pyrazole-4-carboxylate via cyclocondensation.
- Hydrolyze with KOH in ethanol/water (1:1) at reflux.
Yield Optimization :
- Solvent ratio : Ethanol/water (3:1) increases ester solubility, reducing reaction time.
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve hydrolysis efficiency.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Data from analogous pyrazole syntheses reveal:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Cyclocondensation | 80–100°C (ethanol) | 70–85% |
| Alkylation | 60–80°C (DMF) | 65–75% |
| Hydrolysis | 60–70°C (ethanol/H₂O) | 90–95% |
Key Insight : Elevated temperatures (>100°C) during cyclocondensation promote side reactions, reducing purity by 10–15%.
Catalytic Systems
- Cyclocondensation : H₂SO₄ (1 mol%) increases reaction rate but risks over-acidification.
- Alkylation : KI (0.5 eq) as a catalyst enhances nucleophilic substitution efficiency.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors for:
- Enhanced heat transfer : Critical for exothermic cyclocondensation.
- Reduced residence time : Minimizes decomposition of acid-sensitive intermediates.
Case Study : A pilot plant achieved 82% yield using a tubular reactor (residence time: 30 min) and in-line HPLC monitoring.
Crystallization and Purification
- Recrystallization solvents : Ethanol/water (4:1) achieves >99.5% purity.
- Impurity profile : Isomeric byproducts (e.g., 1-butyl-3-methyl derivatives) are reduced to <0.5% via gradient cooling.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 75–85 | 98–99 | High |
| Post-Synthetic Alkylation | 65–75 | 95–97 | Moderate |
| Ester Hydrolysis | 90–95 | 99.5+ | Industrial |
Trade-offs : Cyclocondensation offers simplicity but requires specialized hydrazines, whereas ester hydrolysis is scalable but demands rigorous pH control.
化学反応の分析
Esterification Reactions
The carboxylic acid group readily forms esters through classical acid-catalyzed reactions. A standard protocol involves:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Ethanol + H<sub>2</sub>SO<sub>4</sub> | Reflux, 8 hr | Ethyl 1-butyl-5-methyl-1H-pyrazole-4-carboxylate | 85-92% |
| Methanol + HCl | Room temp, 12 hr | Methyl ester derivative | 78% |
This reaction preserves the pyrazole ring while modifying solubility properties for downstream applications .
Amide Formation
The acid readily converts to amides via activation with thionyl chloride followed by amine treatment:
Mechanism:
-
Carboxylic acid → Acid chloride (SOCl<sub>2</sub>, 60°C, 4 hr)
-
Nucleophilic substitution with R-NH<sub>2</sub> (0°C → RT, 12 hr)
Key examples:
| Amine | Product | Application |
|---|---|---|
| Butylamine | 1-butyl-5-methyl-N-butyl-1H-pyrazole-4-carboxamide | Agrochemical intermediates |
| Aniline | Aryl amide derivatives | Pharmaceutical lead compounds |
Yields typically range 65-88% depending on amine steric bulk .
Decarboxylation
Thermal decomposition under controlled conditions:
text1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid → 1-butyl-5-methyl-1H-pyrazole + CO₂↑
Conditions: 180-200°C in diphenyl ether (85% conversion) . This pathway enables access to simpler pyrazole scaffolds.
Ring Functionalization
The electron-deficient pyrazole ring undergoes electrophilic substitution:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-3 | 3-nitro derivative |
| Halogenation | NBS, AIBN | C-4 | 4-bromo compound |
Nitration occurs at the C-3 position due to directing effects of methyl and butyl groups, with yields up to 75%.
Oxidation Pathways
Controlled oxidation of the methyl group:
text5-CH₃ → 5-CHO (KMnO₄, acidic conditions, 60°C) → 5-COOH (H₂O₂, FeSO₄ catalyst)
Metal Complexation
The compound acts as a bidentate ligand through:
-
Pyrazole N-atoms
-
Carboxylate oxygen
| Metal Salt | Complex Type | Application |
|---|---|---|
| Cu(OAc)<sub>2</sub> | Octahedral | Catalytic systems |
| FeCl<sub>3</sub> | Trigonal bipyramidal | Magnetic materials |
Stability constants (log β) range from 8.2-12.5 depending on metal ion .
Biological Activity Modulation
Structure-activity relationship (SAR) studies reveal:
-
Ester derivatives : Enhanced lipid solubility → improved insecticidal activity (85.7% mortality vs Aphis fabae at 12.5 mg/L)
-
Amide derivatives : Increased hydrogen bonding capacity → kinase inhibition (IC<sub>50</sub> = 0.8 μM vs PKA)
Key bioactivity data:
| Derivative | Target | Activity |
|---|---|---|
| Ethyl ester | Succinate dehydrogenase | 72% inhibition at 10 μM |
| Thiazole amide | MAP kinase | EC<sub>50</sub> = 5.2 nM |
These reactions demonstrate the compound's utility as a versatile scaffold for developing bioactive molecules. Recent advances in continuous flow synthesis and catalytic functionalization have improved reaction efficiency, enabling gram-scale production of derivatives for pharmacological evaluation.
科学的研究の応用
Pharmaceutical Development
Anti-inflammatory and Analgesic Properties
1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid is being investigated for its potential as an anti-inflammatory and analgesic agent. The compound's structural features suggest that it may interact with specific biological pathways to alleviate pain and inflammation, making it a valuable candidate for drug development aimed at providing alternatives to traditional pain relief options .
Case Study: Synthesis of Pyrazole Derivatives
Research has demonstrated the synthesis of various pyrazole derivatives, including those featuring 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid. These derivatives have shown promising results in preclinical studies, indicating their potential efficacy in treating inflammatory diseases .
Agricultural Chemistry
Herbicides and Pesticides
The compound is utilized in the formulation of new herbicides and pesticides, enhancing crop protection while minimizing environmental impact. Its effectiveness in targeting specific plant pathways makes it a key ingredient in developing safer agricultural chemicals .
Case Study: Efficacy Testing
Field trials conducted with formulations containing 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid have shown improved efficacy against various pests and diseases, demonstrating its potential as a sustainable alternative to conventional agrochemicals .
Material Science
Polymer Formulation
In material science, 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid is explored for its role in formulating advanced polymers and coatings. The compound enhances the durability and resistance of materials to wear and tear, which is critical in various industrial applications .
Case Study: Coating Applications
Studies have highlighted the use of this compound in developing coatings that exhibit superior mechanical properties and chemical resistance, making them suitable for demanding environments such as automotive and aerospace industries .
Biochemical Research
Enzyme Inhibition Studies
The compound plays a significant role in biochemical research, particularly in studying enzyme inhibition. It aids researchers in understanding metabolic pathways, which can lead to the development of targeted therapies for various diseases .
Case Study: Metabolic Pathway Analysis
Research involving 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid has provided insights into its mechanism of action on specific enzymes, contributing to the broader understanding of metabolic disorders and potential therapeutic targets .
Summary Table of Applications
| Field | Application | Key Findings |
|---|---|---|
| Pharmaceutical | Anti-inflammatory and analgesic agent | Promising results in preclinical studies |
| Agricultural Chemistry | Herbicides and pesticides | Improved efficacy against pests in field trials |
| Material Science | Polymer formulation | Enhanced durability and chemical resistance |
| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways for targeted therapies |
作用機序
The mechanism of action of 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
1-Methyl-1H-pyrazole-5-carboxylic acid: A related compound with similar structural features but different substituents.
3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with distinct chemical properties.
Uniqueness: 1-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of butyl and methyl groups on the pyrazole ring can affect its solubility, stability, and interaction with biological targets .
生物活性
1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS Number: 851884-87-2) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring with a butyl group and a carboxylic acid functional group. Its structure is crucial for its interaction with biological targets.
1. Anti-inflammatory Activity
Recent studies have shown that pyrazole derivatives, including 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid, exhibit significant anti-inflammatory properties. The compound has been tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process:
| Compound | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|
| 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid | 0.02 - 0.04 | High |
| Standard (Diclofenac) | 0.054 | N/A |
Inhibition of COX enzymes leads to reduced production of prostaglandins, which are mediators of inflammation. The selectivity for COX-2 over COX-1 suggests a favorable safety profile, minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. It has shown promise in inhibiting lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism:
| Cell Line | LDH Inhibition (nM) | Lactate Production Inhibition (%) |
|---|---|---|
| MiaPaCa2 (Pancreatic Cancer) | Low nM | Sub-micromolar |
| A673 (Sarcoma) | Low nM | Sub-micromolar |
The inhibition of LDH leads to decreased glycolysis and lactate production, which are critical for cancer cell survival and proliferation .
The biological activity of 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid can be attributed to its interaction with specific molecular targets:
- COX Enzymes : The compound selectively inhibits COX-2, reducing inflammatory mediators.
- LDH Enzyme : It disrupts the metabolic pathways in cancer cells by inhibiting LDH, leading to reduced energy production.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in various biological assays:
- In a study assessing anti-inflammatory effects, compounds similar to 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid demonstrated significant inhibition of carrageenan-induced paw edema in rats, indicating strong anti-inflammatory activity .
- Another investigation into the compound's anticancer properties revealed that it effectively inhibited cell growth in both MiaPaCa2 and A673 cell lines through metabolic disruption .
Q & A
Q. What are the common synthetic routes for 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives. For example:
Cyclocondensation : React ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) to form an enamine intermediate.
Hydrazine addition : Introduce 1-butylhydrazine to form the pyrazole ring.
Hydrolysis : Convert the ester group to a carboxylic acid using NaOH or KOH under reflux .
Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios (1:1.2 for β-ketoester:hydrazine) to improve yields (typically 60–85%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid?
- Methodological Answer :
- IR spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (C=N stretch ~1600 cm⁻¹) .
- NMR :
- ¹H NMR : Signals for butyl chain (δ 0.8–1.6 ppm), methyl group (δ 2.3–2.5 ppm), and pyrazole protons (δ 6.5–7.2 ppm).
- ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm .
- X-ray crystallography : Resolves torsional angles and hydrogen-bonding networks (e.g., dimeric structures via COOH···O=C interactions) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Basis sets : Use B3LYP/6-311++G(d,p) to calculate molecular electrostatic potential (MEP) maps, identifying nucleophilic/electrophilic sites.
- Frontier orbitals : HOMO-LUMO gaps (~4–5 eV) correlate with stability and charge-transfer interactions .
- Solvent effects : Apply the Polarizable Continuum Model (PCM) to simulate aqueous or organic environments .
Q. What strategies reconcile contradictory structure-activity relationship (SAR) data for pyrazole-4-carboxylic acid derivatives in pharmacological studies?
- Methodological Answer :
- Substituent variation : Systematic replacement of the butyl group (e.g., with phenyl, propyl) alters lipophilicity (logP) and bioavailability.
- Biological assays : Compare IC₅₀ values across derivatives using standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity).
- Statistical modeling : Apply multivariate regression to correlate electronic parameters (Hammett σ) with activity trends .
Q. How can regioselectivity challenges in pyrazole ring substitution be addressed during synthesis?
- Methodological Answer :
- Directing groups : Use protecting groups (e.g., tosyl) on the pyrazole nitrogen to control substitution at C-4 or C-5 positions.
- Catalysis : Employ Pd(PPh₃)₄ for Suzuki-Miyaura coupling to introduce aryl groups selectively .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired regioisomers .
Q. What analytical methods ensure purity and stability of 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid under storage conditions?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation (e.g., ester hydrolysis).
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C).
- Storage : Store at -20°C in anhydrous DMSO or ethanol to prevent hygroscopic degradation .
Data Contradiction Analysis
Q. How do conflicting reports on the biological activity of pyrazole-4-carboxylic acids inform experimental design?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, HEK293) to confirm IC₅₀ consistency.
- Metabolite profiling : Use LC-MS to identify active metabolites vs. parent compound contributions.
- Control experiments : Test hydrolyzed esters (e.g., methyl vs. butyl esters) to isolate carboxylic acid effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
